5-endo-BCN-pentanoic acid

CAS No.:

Cat. No.: VC15891947

Molecular Formula: C16H23NO4

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO4 |

|---|---|

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | 5-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)pentanoic acid |

| Standard InChI | InChI=1S/C16H23NO4/c18-15(19)9-5-6-10-17-16(20)21-11-14-12-7-3-1-2-4-8-13(12)14/h12-14H,3-11H2,(H,17,20)(H,18,19) |

| Standard InChI Key | SHBBGNJSLQPJLH-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2C(C2COC(=O)NCCCCC(=O)O)CCC#C1 |

Introduction

Chemical and Structural Properties of 5-endo-BCN-Pentanoic Acid

Molecular Architecture

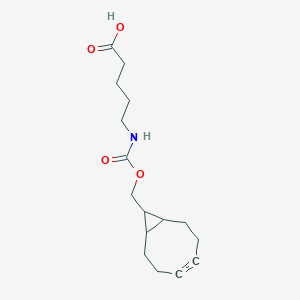

The core structure of 5-endo-BCN-pentanoic acid consists of a bicyclo[6.1.0]nonane scaffold fused to a pentanoic acid chain. The BCN group adopts an endo conformation, which imposes significant ring strain on the cyclooctyne moiety. This strain enhances reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a hallmark of bioorthogonal chemistry . The pentanoic acid tail provides a carboxylic acid functional group (-COOH) for covalent conjugation to amines via carbodiimide-mediated coupling (e.g., EDC or HATU) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.36 g/mol |

| CAS Number | 2364591-80-8 |

| Solubility | Soluble in DMSO, DMF, THF |

| Storage Conditions | -20°C, desiccated |

| Purity | ≥95% (HPLC) |

The compound’s solubility in polar aprotic solvents facilitates its use in organic synthesis, while its stability at -20°C ensures long-term viability in research settings .

Synthetic Accessibility

Commercial synthesis of 5-endo-BCN-pentanoic acid typically involves multi-step organic reactions starting from bicyclo[6.1.0]nonane precursors. The endo configuration is achieved through stereoselective ring-opening strategies, followed by functionalization with a pentanoic acid side chain. Suppliers such as GlpBio, BioCat GmbH, and AxisPharm offer the compound in quantities ranging from 50 mg to 500 mg, with prices varying between $220 and $1,120 per unit .

Applications in PROTAC Development

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, triggering their ubiquitination and subsequent proteasomal degradation. 5-endo-BCN-pentanoic acid serves as a critical linker in these constructs, connecting the E3 ligase ligand (e.g., VHL or CRBN) to the target protein binder (e.g., a kinase inhibitor) . Its alkyl chain length (five carbons) optimizes spatial flexibility, ensuring proper orientation between the two functional domains .

Advantages Over Conventional Linkers

Traditional PROTAC linkers (e.g., PEG-based chains) often suffer from immunogenicity or metabolic instability. In contrast, the BCN moiety in 5-endo-BCN-pentanoic acid enables bioorthogonal conjugation, reducing off-target interactions. Additionally, the compound’s aliphatic chain resists enzymatic cleavage, enhancing in vivo stability .

Bioorthogonal Click Chemistry Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strained cyclooctyne group in 5-endo-BCN-pentanoic acid reacts rapidly with azides via SPAAC, forming stable triazole adducts without requiring cytotoxic copper catalysts. This reaction is widely used for labeling biomolecules in live cells .

Key Reaction Parameters

Comparative Performance in Conjugation Reactions

A 2024 study compared 5-endo-BCN-pentanoic acid to other bioorthogonal reagents (e.g., TCO, tetrazines) in protein conjugation. Key findings included:

-

Faster Kinetics: BCN-azide reactions reached >90% conversion within 15 minutes at 37°C .

-

Reduced Isomerization: Unlike trans-cyclooctene (TCO), BCN resists isomerization, ensuring consistent reactivity .

-

High Fidelity: No homo-conjugate formation was observed in heterodimeric protein assemblies .

Synthesis and Functionalization Strategies

Conjugation to Biomolecules

The carboxylic acid group of 5-endo-BCN-pentanoic acid is activated using carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) to form active esters, which subsequently react with primary amines on proteins, peptides, or small molecules .

Example: Antibody-Drug Conjugate (ADC) Synthesis

-

Activation: Treat 5-endo-BCN-pentanoic acid with HATU and DIEA in DMF.

-

Conjugation: Incubate activated ester with lysine residues on trastuzumab.

-

Click Reaction: React BCN-modified antibody with azide-functionalized cytotoxic payload (e.g., MMAE) .

Future Perspectives and Research Directions

Expanding PROTAC Therapeutics

The modularity of 5-endo-BCN-pentanoic acid enables rapid prototyping of PROTACs against undruggable targets. Ongoing research focuses on optimizing linker length and rigidity for neurodegenerative disease targets, such as tau and α-synuclein .

Advanced Drug Delivery Systems

BCN-mediated click chemistry is being leveraged to develop stimuli-responsive nanocarriers. For example, azide-functionalized liposomes conjugated to BCN-modified targeting ligands enable tumor-specific drug release .

Challenges and Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume